molecular formula C16H13N3O4 B4243771 3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B4243771
M. Wt: 311.29 g/mol
InChI Key: SAWKJMHVGPVYJJ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a methoxyphenyl group at the 3-position and a methyl-nitrophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may result in different biological activities.

    3-(3-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole: Contains a chloro group instead of a nitro group, which can alter its reactivity and applications.

    3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but without the nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of both the methoxy and nitro groups in 3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity, biological activity, and potential applications. The nitro group, in particular, can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry and a valuable candidate for drug development and other scientific research.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-10-13(7-4-8-14(10)19(20)21)16-17-15(18-23-16)11-5-3-6-12(9-11)22-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKJMHVGPVYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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